molecular formula C15H15N3O2 B1268774 N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide CAS No. 315671-80-8

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide

Cat. No. B1268774
M. Wt: 269.3 g/mol
InChI Key: CBYYAWPFCWIPDL-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their varied biological activities and applications in chemical synthesis. These compounds are often studied for their structural, chemical, and physical properties to understand their potential applications and interactions.

Synthesis Analysis

The synthesis of related compounds often involves the formation of hydrazinocarbonyl phenyl groups and their subsequent interaction with methylbenzamide or similar structures. For example, the synthesis of derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods for characterization, showcasing a typical approach to synthesizing and analyzing these compounds (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often elucidated using X-ray crystallography, demonstrating specific spatial arrangements and bonding patterns critical for their biological activity and chemical reactivity. For instance, studies have detailed the crystal structure of similar benzamide derivatives, highlighting the importance of pi-pi conjugation and hydrogen bonding interactions in stabilizing these molecules (Dian He et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various reactions, such as coupling with carboxylic acids or participating in fluorescence derivatisation for analytical applications. These reactions are significant for the synthesis of fluorescent derivatives and other compounds with potential biological activities (M. Saito et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the applications and handling of these compounds. While specific data on N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is not readily available, closely related compounds exhibit well-defined crystal structures and specific interactions, such as hydrogen bonding, that influence their physical properties (J. Wouters et al., 2002).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are crucial for the application of these compounds in synthesis and drug development. For instance, the ability to form fluorescent derivatives or undergo specific reactions with hydrazines or other compounds opens up applications in analytical chemistry and potential therapeutic uses (M. Saito et al., 1995).

Scientific Research Applications

1. Synthesis and Characterization

  • Sulfonamide Schiff Bases Synthesis : Schiff bases of a similar compound, 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, were synthesized and characterized. These compounds showed significant enzyme inhibition potential and antioxidant properties (Kausar et al., 2019).

2. Biological Activities

  • Antimicrobial Screening : A study on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a similar thiazole ring structure revealed notable in vitro antibacterial and antifungal activities. This suggests potential therapeutic applications in treating microbial diseases (Desai et al., 2013).
  • Enzyme Inhibition Studies : In a study involving 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, compounds with a similar structure demonstrated significant enzyme inhibition, suggesting potential for developing new antibacterial agents (Ravichandiran et al., 2015).

3. Potential Anticancer Applications

  • Histone Deacetylase Inhibitors : N-acylhydrazone derivatives, structurally related to N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide, showed promise as histone deacetylase inhibitors, which are key targets in cancer therapy. These compounds induced cell cycle arrest and apoptosis in cancer cells (Rodrigues et al., 2016).

4. Antitubercular and Antiviral Activities

  • Antitubercular and Antiviral Agents : Novel thioureas derived from 4-aminobenzohydrazide hydrazones, structurally related to the compound , were synthesized and exhibited significant antiviral and antitubercular activities. This highlights their potential as therapeutic agents against various infectious diseases (Çıkla, 2010).

5. Phosphodiesterase Inhibitors

  • Phosphodiesterase Modulators : Research on N-methylanilide and N-methylbenzamide derivatives, similar in structure to the compound of interest, identified their potential as phosphodiesterase 10A inhibitors. This suggests applications in treating disorders related to basal ganglia dysfunction, such as Parkinson's disease and schizophrenia (Kilburn et al., 2013).

Safety And Hazards

The safety information available indicates that N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide may be an irritant .

properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYAWPFCWIPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide

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